1,4-oxazepane-6-sulfonamide hydrochloride
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Overview
Description
1,4-oxazepane-6-sulfonamide hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-oxazepane-6-sulfonamide hydrochloride typically involves the reaction of N-propargylamines with sulfonamide derivatives. One common method includes the use of N-propargylamines as starting materials, which undergo cyclization reactions to form the oxazepane ring . The reaction conditions often involve the use of catalysts such as Brönsted or Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-oxazepane-6-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amine derivatives, and various substituted oxazepane compounds.
Scientific Research Applications
1,4-oxazepane-6-sulfonamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-oxazepane-6-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-oxazepane-5-carboxylic acid: Another oxazepane derivative with different functional groups.
Morpholine: A six-membered ring compound with similar nitrogen and oxygen atoms in its structure.
Uniqueness
1,4-oxazepane-6-sulfonamide hydrochloride is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
Properties
CAS No. |
2694729-07-0 |
---|---|
Molecular Formula |
C5H13ClN2O3S |
Molecular Weight |
216.7 |
Purity |
95 |
Origin of Product |
United States |
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